molecular formula C8H7BrF3NO B3011222 2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]ethan-1-ol CAS No. 2411288-30-5

2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]ethan-1-ol

Cat. No.: B3011222
CAS No.: 2411288-30-5
M. Wt: 270.049
InChI Key: WCJTZCVAQTYWDK-UHFFFAOYSA-N
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Description

2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]ethan-1-ol is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a hydroxyl group attached to the pyridine ring

Biochemical Analysis

Biochemical Properties

2-[5-Bromo-2-(trifluoromethyl)pyridin-4-yl]ethanol plays a significant role in biochemical reactions, particularly in the context of enzyme-catalyzed processes. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a substrate in palladium-catalyzed α-arylation reactions involving Refomatsky reagents . The interaction with enzymes such as ribonucleotide reductase can lead to the inhibition of DNA synthesis, as the compound may elevate intracellular levels of deoxyadenosine triphosphate (dATP), thereby blocking the enzyme’s activity . Additionally, 2-[5-Bromo-2-(trifluoromethyl)pyridin-4-yl]ethanol can interact with proteins involved in cell signaling pathways, influencing their function and activity.

Cellular Effects

The effects of 2-[5-Bromo-2-(trifluoromethyl)pyridin-4-yl]ethanol on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit RNA synthesis and selectively deplete CD26+ lymphocytes, which are crucial for immune responses . The compound’s impact on gene expression can lead to alterations in the production of proteins involved in critical cellular functions, thereby affecting overall cell health and viability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[5-Bromo-2-(trifluoromethyl)pyridin-4-yl]ethanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under specific conditions, but it may degrade over time when exposed to light or heat . Long-term exposure to 2-[5-Bromo-2-(trifluoromethyl)pyridin-4-yl]ethanol can lead to sustained inhibition of enzyme activity and alterations in cellular metabolism, which can have significant implications for cell health and function.

Dosage Effects in Animal Models

The effects of 2-[5-Bromo-2-(trifluoromethyl)pyridin-4-yl]ethanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of specific enzymes or modulation of signaling pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response, and exceeding this threshold can lead to toxicity.

Metabolic Pathways

2-[5-Bromo-2-(trifluoromethyl)pyridin-4-yl]ethanol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s overall effects on cellular function and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 2-[5-Bromo-2-(trifluoromethyl)pyridin-4-yl]ethanol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 2-[5-Bromo-2-(trifluoromethyl)pyridin-4-yl]ethanol is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its presence in particular subcellular locations can enhance or inhibit its interactions with biomolecules, thereby modulating its overall effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-bromo-2-fluoromethylpyridine with sodium hydroxide under basic conditions, followed by reduction with an alcohol to obtain the target compound . Another method includes the use of palladium-catalyzed α-arylation of a Reformatsky reagent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, trifluoromethylation, and subsequent functional group transformations to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while substitution of the bromine atom can result in various substituted derivatives.

Scientific Research Applications

2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]ethan-1-ol is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO/c9-6-4-13-7(8(10,11)12)3-5(6)1-2-14/h3-4,14H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJTZCVAQTYWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)Br)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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